LtaS-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LtaS-IN-2 is a compound known for its inhibitory effects on lipoteichoic acid synthesis. Lipoteichoic acid synthase (LtaS) is a key enzyme involved in the cell wall biosynthesis of Gram-positive bacteria. Inhibiting this enzyme can impair bacterial cell division and growth, making this compound a promising antimicrobial agent .
Preparation Methods
The synthesis of LtaS-IN-2 involves several steps, including molecular docking techniques and molecular dynamics simulations to model its binding mode to the extracellular catalytic domain of LtaS. The synthetic route typically involves the optimization of lead compounds to enhance their affinity for LtaS
Chemical Reactions Analysis
LtaS-IN-2 undergoes various chemical reactions, including interactions with the active center of LtaS. Common reagents used in these reactions include molecular docking agents and mutagenesis studies. The major products formed from these reactions are typically derivatives of this compound with enhanced binding affinity and inhibitory effects .
Scientific Research Applications
LtaS-IN-2 has several scientific research applications, particularly in the field of antimicrobial research. It has shown significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations of 0.5 μg/mL and 1 μg/mL, respectively . This compound is also being explored for its potential to potentiate β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .
Mechanism of Action
LtaS-IN-2 exerts its effects by inhibiting the biosynthesis of lipoteichoic acid through interactions with the active center of LtaS. This inhibition disrupts the cell envelope and accelerates the release of lipoteichoic acid, leading to bacterial cell death . The molecular targets involved include the residues Lys299, Phe353, Trp354, and His416 .
Comparison with Similar Compounds
LtaS-IN-2 is unique compared to other similar compounds due to its high affinity for the extracellular catalytic domain of LtaS. Similar compounds include compound 1771 and the Congo red dye, both of which also inhibit lipoteichoic acid synthesis but with different binding affinities and mechanisms .
Properties
Molecular Formula |
C24H16F5N3O5S |
---|---|
Molecular Weight |
553.5 g/mol |
IUPAC Name |
[2-oxo-2-[[5-[4-(pentafluoro-λ6-sulfanyl)phenyl]-1,3,4-oxadiazol-2-yl]amino]ethyl] 2-benzo[e][1]benzofuran-1-ylacetate |
InChI |
InChI=1S/C24H16F5N3O5S/c25-38(26,27,28,29)17-8-5-15(6-9-17)23-31-32-24(37-23)30-20(33)13-36-21(34)11-16-12-35-19-10-7-14-3-1-2-4-18(14)22(16)19/h1-10,12H,11,13H2,(H,30,32,33) |
InChI Key |
VUXIKPKTBCYQHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)OCC(=O)NC4=NN=C(O4)C5=CC=C(C=C5)S(F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.